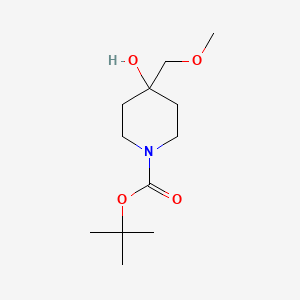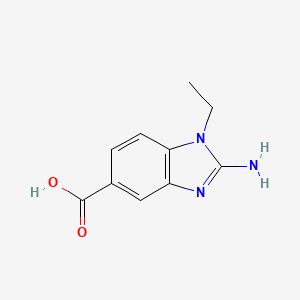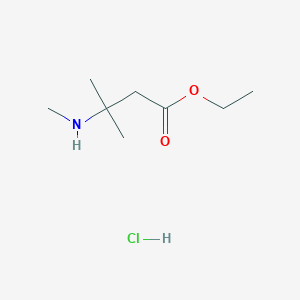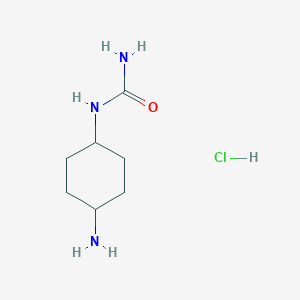![molecular formula C12H16ClN B1377176 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride CAS No. 42025-45-6](/img/structure/B1377176.png)
2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride
Descripción general
Descripción
2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride (H-benzoquinoline) is a synthetic organic compound belonging to the benzodiazepine family of compounds. It is a colorless, crystalline solid that is soluble in water and can be used in a variety of scientific research applications. H-benzoquinoline is a versatile compound that has been used in a variety of studies such as in the synthesis of other compounds, in the study of enzyme kinetics and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis Techniques
Research has explored various synthesis techniques for compounds structurally related to 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride. For example, lithium aluminium hydride reduction has been used to synthesize hexahydro-1H-benzo[de]quinoline, among other tricyclic amines (Evans, Weale, & Weyell, 1973). Additionally, a synthesis strategy involving the construction of the isoquinoline ring after elaboration of the quinoline moiety has been described, particularly in the context of synthesizing marine alkaloid aaptamine (Larghi, Obrist, & Kaufman, 2008).
Regiospecific Cyclocondensation Reactions
In the synthesis of benzo[h]pyrimido[4,5-b]quinolines, regiospecific cyclocondensation reactions have been employed, utilizing compounds like 6-aminopyrimidines (Quiroga et al., 2001).
Potential Applications in Fluorescent Probing and DNA Detection
DNA-Specific Fluorescent Probes
A study on novel aminated benzimidazo[1,2-a]quinolines, which are structurally similar to this compound, has shown potential applications as DNA-specific fluorescent probes. These compounds exhibited enhanced fluorescence emission intensity when bound to ct-DNA (Perin et al., 2011).
Viscosity-Sensitive Fluorescent Probes
Derivatives of benzo[g]quinoxaline, similar in structure to hexahydro-1H-benzo[de]quinoline, have been characterized as viscosity-sensitive fluorescent probes. This research is pivotal in developing new probes for viscosity detection, highlighting the role of substituted groups in such applications (Wang et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride, also known as Palonosetron, is the 5-HT3 receptor . This receptor plays a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting .
Mode of Action
Palonosetron acts as a potent and selective antagonist of the 5-HT3 receptor . It binds to these receptors with high affinity, blocking their activation by serotonin . This prevents the transmission of signals that trigger nausea and vomiting, particularly during the acute phase of chemotherapy .
Biochemical Pathways
The action of Palonosetron primarily affects the serotonergic pathway . By blocking the 5-HT3 receptors, it disrupts the normal functioning of this pathway, leading to a reduction in the transmission of nausea and vomiting signals . The downstream effects include the prevention of these symptoms, improving the quality of life for patients undergoing chemotherapy .
Pharmacokinetics
Palonosetron exhibits favorable pharmacokinetic properties. It has a long half-life and high binding affinity , which contribute to its sustained action . After intravenous administration, the plasma concentration of Palonosetron decreases initially but then slowly eliminates from the body . The distribution volume is approximately 8.3 ± 2.5 L/kg, and it is about 62% bound to plasma proteins . It is primarily eliminated through renal excretion and metabolic pathways .
Result of Action
The molecular and cellular effects of Palonosetron’s action primarily involve the prevention of nausea and vomiting . By blocking the 5-HT3 receptors, it prevents the activation of neural pathways that trigger these symptoms. This results in an improved ability to tolerate chemotherapy and a better overall quality of life for patients .
Action Environment
The action of Palonosetron can be influenced by various environmental factors. For instance, its efficacy may be affected by the patient’s overall health status, the presence of other medications, and individual variations in drug metabolism . It has been shown to be safe and effective in a wide range of patient populations, including those with renal or hepatic impairment .
Análisis Bioquímico
Biochemical Properties
2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with 5-HT3 receptors, which are a type of serotonin receptor. These interactions are crucial as they can influence neurotransmission and other cellular processes. The compound’s ability to bind to these receptors highlights its potential in modulating biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with 5-HT3 receptors can alter intracellular signaling cascades, leading to changes in gene expression and metabolic activities. These effects can vary depending on the cell type and the specific cellular context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a selective antagonist for 5-HT3 receptors, inhibiting their activity. This inhibition can prevent the activation of downstream signaling pathways that are typically triggered by serotonin binding. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are crucial for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP2D6, CYP3A, and CYP1A2, which are responsible for its metabolism. These interactions can influence the metabolic flux and levels of metabolites within the cell. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential interactions with other drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, its interaction with plasma proteins can influence its distribution in the bloodstream and its availability to target tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Propiedades
IUPAC Name |
2,3,3a,4,5,6-hexahydro-1H-benzo[de]quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-3-9-5-2-6-11-12(9)10(4-1)7-8-13-11;/h2,5-6,10,13H,1,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJOSBOWCZUHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNC3=CC=CC(=C23)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1377094.png)
![tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B1377095.png)







![2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride](/img/structure/B1377110.png)
![Tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate](/img/structure/B1377111.png)

![2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid](/img/structure/B1377114.png)
![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B1377116.png)
